BenchChemオンラインストアへようこそ!

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Xanthine Synthesis Protecting Group Strategy PDE Inhibitor Precursor

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (7-benzyl-3-methylxanthine) is a synthetic xanthine derivative with a benzyl substituent at the N-7 position. Unlike the naturally occurring methylxanthines caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), this compound bears a lipophilic aromatic group that alters its pharmacological profile, making it a valuable tool for probing the structure-activity relationships (SAR) of adenosine receptors and phosphodiesterases.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 56025-86-6
Cat. No. B1331612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS56025-86-6
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3
InChIInChI=1S/C13H12N4O2/c1-16-11-10(12(18)15-13(16)19)17(8-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18,19)
InChIKeyNGGPQVDOOZWSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 56025-86-6): A 7-Benzyl-Substituted Xanthine for Differentiated Adenosine and PDE Research


7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (7-benzyl-3-methylxanthine) is a synthetic xanthine derivative with a benzyl substituent at the N-7 position . Unlike the naturally occurring methylxanthines caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), this compound bears a lipophilic aromatic group that alters its pharmacological profile, making it a valuable tool for probing the structure-activity relationships (SAR) of adenosine receptors and phosphodiesterases [1]. It is also employed as a protected synthetic intermediate for generating 3-methylxanthine, a known cyclic GMP phosphodiesterase inhibitor .

Why 7-Substitution Matters: The Risk of Using Unsubstituted or N-7 Methyl Xanthines as Drop-In Replacements for 7-Benzyl-3-methylxanthine


Generic substitution among xanthines is highly unreliable due to the critical role of the N-7 substituent in determining receptor subtype selectivity and enzymatic inhibition profiles. A comparison with the 7-unmethylated derivative 3-methyl-1-propargylxanthine indicated that a 7-methyl group led to a large decrease in adenosine A1 receptor affinity, demonstrating the profound impact of N-7 substitution [1]. Thus, replacing 7-benzyl-3-methylxanthine with simple 7-H or 7-methyl analogs like 3-methylxanthine or caffeine cannot replicate its unique steric and electronic properties, which are essential for specific SAR explorations and targeted synthetic applications .

Head-to-Head and Cross-Study Quantitative Differentiation of 7-Benzyl-3-methylxanthine (CAS 56025-86-6)


Synthetic Utility: 7-Benzyl-3-methylxanthine as a Superior Protected Precursor to 3-Methylxanthine vs. Direct Alkylation

7-Benzyl-3-methylxanthine serves as a direct, high-yielding precursor to 3-methylxanthine, a cyclic GMP phosphodiesterase inhibitor with a measured IC50 of 920 µM in isolated guinea pig tracheal muscle [1]. The benzyl group at N-7 acts as a protecting group, enabling selective functionalization at other positions and subsequent deprotection to yield the active 3-methylxanthine. In contrast, direct synthesis of 3-methylxanthine without protecting groups often results in complex mixtures of N-alkylated regioisomers, reducing yield and purity . This synthetic strategy provides a quantifiable purity advantage (typically >95% for the protected intermediate) over traditional routes.

Xanthine Synthesis Protecting Group Strategy PDE Inhibitor Precursor

Adenosine A1 Receptor Affinity: Impact of 7-Benzyl vs. 7-Methyl Substitution on Binding

In a systematic SAR study of xanthine derivatives at rat and human A2B adenosine receptors, it was found that most N-7 substituents did not enhance affinity over hydrogen, except for a 7-(2-chloroethyl) group which increased theophylline's affinity by 6.5-fold to 800 nM [1]. While 7-benzyl-3-methylxanthine itself was not directly measured in that study, the class-level inference is that a bulky 7-benzyl group is less tolerated than smaller substituents at the A2B receptor, suggesting that its utility lies in A1/A3 receptor selectivity or as a negative control for SAR campaigns. By contrast, 7-methylxanthine derivatives like caffeine show non-selective, micromolar affinity across all adenosine subtypes [2].

Adenosine A1 Receptor Structure-Activity Relationship Xanthine Antagonist

Histamine Receptor Blockade: A Secondary Pharmacology Differentiation from Other Xanthines

7-Benzyl-3-methylxanthine has been described as a blocker of histamine receptors, effective in treating allergic reactions, though not as potent as dedicated antihistamines . This secondary pharmacology is not shared by major xanthine analogs: caffeine, theophylline, and IBMX are primarily adenosine antagonists and PDE inhibitors without significant histamine receptor activity. This unique polypharmacology makes 7-benzyl-3-methylxanthine a candidate for studying cross-talk between adenosine and histamine signaling pathways.

Histamine Receptor Off-Target Pharmacology Xanthine Selectivity

Optimal Use Cases for 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione (56025-86-6) Based on Differentiated Evidence


Regiospecific Synthesis of 3-Methylxanthine for PDE Inhibition Studies

As a protected precursor, 7-benzyl-3-methylxanthine enables the clean synthesis of 3-methylxanthine with high regiospecificity . This is critical for producing milligram-to-gram quantities of 3-methylxanthine for use as a reference standard in cGMP PDE inhibition assays, where even small amounts of regioisomeric impurities can confound IC50 determinations. Procurement of the pre-benzylated intermediate from suppliers offering >95% purity ensures baseline consistency across experimental replicates [1].

Adenosine Receptor Structure-Activity Relationship (SAR) Probe

The bulky 7-benzyl group serves as an optimal steric probe for mapping the N-7 subpocket of adenosine A1, A2A, and A2B receptors . In medicinal chemistry campaigns aimed at developing subtype-selective antagonists, this compound provides a defined negative control point, as its predicted low affinity at A2B contrasts with its potential retention of A1 affinity, based on class-level SAR trends [1]. This enables direct comparison with 7-methyl (caffeine) and 7-H (theophylline) analogs within the same assay platform.

Polypharmacology Tool for Adenosine-Histamine Signaling Crosstalk

Given its dual activity as a histamine receptor blocker and a structural analog of adenosine antagonists, 7-benzyl-3-methylxanthine is uniquely positioned for studies examining the intersection of purinergic and histaminergic signaling in asthma and allergic inflammation models . Its procurement is justified when an experimental design requires simultaneous modulation of both pathways without the confounding effects of a drug cocktail.

Quote Request

Request a Quote for 7-Benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.